REACTION_CXSMILES
|
C(N)(=O)C=C.COC.C1(C=CC(O)=CC=1)O.C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.C([O:41][CH:42]([NH:50][C:51](=[O:54])[CH:52]=[CH2:53])[C:43]([O:45][CH2:46][CH2:47][CH2:48][CH3:49])=[O:44])CCC>C(O)CCC>[C:51]([NH:50][CH:42]([OH:41])[C:43]([O:45][CH2:46][CH2:47][CH2:48][CH3:49])=[O:44])(=[O:54])[CH:52]=[CH2:53]
|
Name
|
butyl glyoxylate hemiacetal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)OC(C(=O)OCCCC)NC(C=C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
following charge
|
Type
|
CUSTOM
|
Details
|
The material is not isolated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |